Ertugliflozin L-pyroglutamic acid is a pharmaceutical compound that serves as a co-crystal of the sodium-glucose cotransporter 2 inhibitor, ertugliflozin, and L-pyroglutamic acid. This compound is primarily utilized in the treatment of type 2 diabetes mellitus. Ertugliflozin, the active moiety, functions by inhibiting glucose reabsorption in the kidneys, thereby promoting glucose excretion and lowering blood sugar levels.
Ertugliflozin L-pyroglutamic acid is classified under the category of antidiabetic agents, specifically as a sodium-glucose cotransporter 2 inhibitor. It is recognized as a co-crystal with specific physicochemical properties that enhance its solubility and bioavailability compared to its individual components .
The synthesis of ertugliflozin L-pyroglutamic acid involves several steps that ensure high purity and yield. Key steps include:
The synthesis process emphasizes avoiding O-substituted impurities by carefully controlling reaction conditions and employing specific solvents such as isopropanol and acetone. The process has been optimized to be environmentally friendly while maintaining efficiency .
Ertugliflozin L-pyroglutamic acid has a complex molecular structure characterized by its co-crystal formation. The chemical structure can be represented as follows:
The molecular structure has been confirmed through various analytical techniques, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry .
Ertugliflozin L-pyroglutamic acid can undergo various chemical reactions depending on environmental conditions:
The degradation pathways have been extensively studied, revealing that the compound is stable under thermal and photolytic conditions but susceptible to acid hydrolysis .
Ertugliflozin L-pyroglutamic acid functions primarily through the inhibition of sodium-glucose cotransporter 2 in the proximal renal tubules. This inhibition leads to increased urinary glucose excretion, effectively lowering blood glucose levels in patients with type 2 diabetes.
The pharmacodynamics involve rapid dissociation in aqueous environments, which contributes to its bioavailability and efficacy as an antidiabetic agent .
Ertugliflozin L-pyroglutamic acid is primarily used in clinical settings for managing type 2 diabetes mellitus. Its formulation as an immediate-release tablet allows for effective glucose control when administered orally. Additionally, research continues into its potential applications in combination therapies with other antidiabetic agents such as metformin and sitagliptin .
Ertugliflozin L-pyroglutamic acid (chemical name: (1S,2S,3S,4R,5S)-5-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1-hydroxymethyl-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol, compound with (2S)-5-oxopyrrolidine-2-carboxylic acid) is a pharmaceutical cocrystal with a 1:1 molar stoichiometry. Its molecular formula is C₂₇H₃₂ClNO₁₀, yielding a molecular weight of 566.00 g/mol [1] [3] [6]. The cocrystal structure comprises ertugliflozin (C₂₂H₂₅ClO₇) and L-pyroglutamic acid (C₅H₇NO₃) linked via hydrogen-bonding networks. Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁2₁2₁, where L-pyroglutamic acid bridges ertugliflozin molecules through O–H⋯O and N–H⋯O interactions [6]. Key crystallographic parameters include:
Table 1: Crystallographic Parameters of Ertugliflozin L-pyroglutamic Acid Cocrystal
Parameter | Value |
---|---|
Crystal system | Monoclinic |
Space group | P2₁2₁2₁ |
Hydrogen bonds | O–H⋯O, N–H⋯O |
Bond lengths (Å) | O⋯O: 2.65–2.78 |
Bond angles (°) | O–H⋯O: 165–172 |
This configuration enhances lattice energy, contributing to the cocrystal’s non-hygroscopic nature and high melting point (~142°C) [3] [6].
The cocrystallization process exploits complementary hydrogen-bonding motifs between ertugliflozin and L-pyroglutamic acid. Ertugliflozin’s hydroxyl groups (–OH) and the carbonyl/carboxylic acid groups of L-pyroglutamic acid form heterosynthons, facilitating supramolecular assembly [6] [8]. Industrial-scale production typically employs solvent-based methods:
Notably, the cocrystal can partially dissociate into amorphous ertugliflozin under high humidity (30°C/75% RH), though studies confirm this dissociation does not impact bioavailability due to equivalent solubility profiles of the cocrystal and amorphous forms [3] [6].
Ertugliflozin L-pyroglutamic acid is classified as a BCS Class I drug, characterized by high solubility and high permeability [2] [3] [9]. Key evidence includes:
This classification predicts minimal transporter-mediated drug interactions and consistent absorption unaffected by prandial state [9].
The cocrystal modifies ertugliflozin’s native physicochemical limitations (e.g., hygroscopicity, low crystallinity) while retaining its pharmacological activity [3] [6]. Critical properties include:
Solubility Profile
Table 2: Stability and Solubility Under Stress Conditions
Condition | Solubility/Stability Outcome |
---|---|
Acidic hydrolysis (0.1N HCl) | Degrades to DP-1–DP-4 [1] [10] |
Oxidative stress (H₂O₂) | Forms DP-5 [1] [10] |
Thermal stress (100°C) | Stable for 24 hours [1] |
Photolytic stress | No significant degradation [10] |
Thermogravimetric analysis (TGA) shows no dehydration below 100°C, confirming thermal stability [6]. Degradation products (DP-1 to DP-5) identified via LC–MS/MS and NMR arise primarily from glycosidic bond cleavage, oxidation, and dealkylation [1] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7